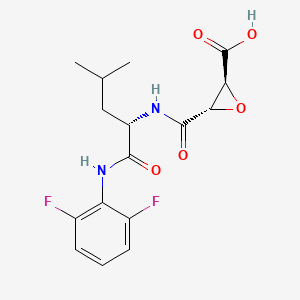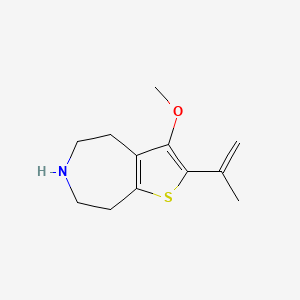
Imidamide derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidamide derivative 1 is a compound belonging to the class of imidamides, which are characterized by the presence of an imidazole ring fused with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidamide derivative 1 typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound often employs green chemistry techniques to ensure sustainability. Methods such as microwave irradiation, ultrasound irradiation, and ball milling are used to achieve high yields with minimal waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Imidamide derivative 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide to form α-aminoaldehydes.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, α-aminoaldehydes, and various imidamide derivatives .
Scientific Research Applications
Imidamide derivative 1 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly nitric oxide synthase inhibitors.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of imidamide derivative 1 involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of nitric oxide synthase by binding to the active site of the enzyme, thereby preventing the formation of nitric oxide . This inhibition can modulate various physiological processes, including inflammation and immune response.
Comparison with Similar Compounds
Imidazole Derivatives: These compounds share the imidazole ring structure but differ in their functional groups and biological activities.
Amidine Derivatives: Similar to imidamides, amidines contain an imine group and exhibit diverse biological activities.
Uniqueness: Imidamide derivative 1 is unique due to its specific combination of the imidazole ring and amide group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit nitric oxide synthase sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H41N3O3 |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
N-[10-(cyclohexylmethoxy)decyl]-1-(N'-hydroxycarbamimidoyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H41N3O3/c23-20(25-27)22(14-15-22)21(26)24-16-10-5-3-1-2-4-6-11-17-28-18-19-12-8-7-9-13-19/h19,27H,1-18H2,(H2,23,25)(H,24,26) |
InChI Key |
CHCOBYPQLKIPPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COCCCCCCCCCCNC(=O)C2(CC2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[3-(3'-Chlorobiphenyl-4-Yl)isoxazol-5-Yl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10833383.png)


![7-[2-(1-Fluorocyclohexyl)ethyl]-9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraene](/img/structure/B10833413.png)
![1-Cyclohexyl-2-(9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraen-7-yl)ethanol](/img/structure/B10833419.png)



![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-6-(trifluoromethyl)-3,4,4a,5,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B10833440.png)


![(3,3-Dimethyl-morpholin-4-yl)[5-(3-chloro-phenylethynyl)-pyrimidin-2-yl]-methanone](/img/structure/B10833453.png)
![3-[[6-[3-Methyl-1-[[5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]amino]butyl]pyridine-3-carbonyl]amino]propanoic acid](/img/structure/B10833454.png)
